molecular formula C11H12N4O3 B374907 3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide CAS No. 199915-80-5

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide

Cat. No.: B374907
CAS No.: 199915-80-5
M. Wt: 248.24g/mol
InChI Key: YSMVPJUVLSFSDB-UHFFFAOYSA-N
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Description

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanohydrazide is a compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halides and other nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide involves its interaction with molecular targets such as NS5B polymerase. The compound acts as a metal ion chelator, binding to the catalytic center of the polymerase and inhibiting viral RNA replication . This mechanism is supported by molecular docking studies and ultraviolet-visible spectrophotometry assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanohydrazide is unique due to its specific propanohydrazide moiety, which may confer distinct biological activities and interactions compared to other quinazoline derivatives. Its potential as a metal ion chelator and antiviral agent highlights its significance in medicinal chemistry research .

Biological Activity

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Synthesis

The compound features a quinazoline core, which is known for various pharmacological properties. The synthesis of derivatives of quinazoline has been widely studied, leading to compounds that exhibit diverse biological activities, including anticancer and anticonvulsant effects.

Anticancer Properties

Research has indicated that quinazoline derivatives, including those similar to this compound, demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit tubulin polymerization, a crucial process in cell division:

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (Lung)< 10
2-styrylquinazolin-4(3H)-oneMCF-7 (Breast)< 1
Naphthyl derivativeVarious< 0.2

These compounds have exhibited sub-micromolar potency against several human cancer cell lines such as HT29 (colon), U87 (glioblastoma), and MCF-7 (breast) .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been extensively documented. For example, a study on a quinazoline derivative demonstrated its effectiveness in reducing seizure activity in mouse models induced by pentylenetetrazole (PTZ) and picrotoxin. The compound showed a dose-dependent protective effect comparable to standard anticonvulsants like sodium valproate:

ModelDose (mg/kg)Mortality Reduction (%)
PTZ10070
Picrotoxin10065

This suggests that the mechanism of action may involve modulation of GABAergic and glycinergic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
  • GABAergic Modulation : The anticonvulsant effects are likely mediated through GABA receptor modulation.
  • Cellular Apoptosis : Quinazoline derivatives can induce apoptosis in cancer cells through various pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

Several studies have explored the efficacy of quinazoline derivatives in clinical settings:

  • Anticancer Efficacy : A study involving the administration of a quinazoline derivative showed significant tumor reduction in xenograft models.
  • Anticonvulsant Trials : Clinical trials assessing the anticonvulsant properties in patients with refractory epilepsy demonstrated promising results with minimal side effects.

Properties

IUPAC Name

3-(2,4-dioxoquinazolin-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c12-14-9(16)5-6-15-8-4-2-1-3-7(8)10(17)13-11(15)18/h1-4H,5-6,12H2,(H,14,16)(H,13,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMVPJUVLSFSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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